molecular formula C14H15IN4O2 B10893056 N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-{4-[acetyl(methyl)amino]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10893056
M. Wt: 398.20 g/mol
InChI Key: QPNBJEKNJYBINZ-UHFFFAOYSA-N
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Description

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an acetyl(methyl)amino group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired pyrazole product

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes . These methods offer advantages in terms of efficiency, yield, and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N5-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its iodine atom and acetyl(methyl)amino group make it distinct from other pyrazole derivatives, providing unique opportunities for research and application.

Properties

Molecular Formula

C14H15IN4O2

Molecular Weight

398.20 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15IN4O2/c1-9(20)18(2)11-6-4-10(5-7-11)17-14(21)13-12(15)8-16-19(13)3/h4-8H,1-3H3,(H,17,21)

InChI Key

QPNBJEKNJYBINZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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